Tri-O-acetyl-D-glucal

Catalog No.
S570805
CAS No.
2873-29-2
M.F
C12H16O7
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-acetyl-D-glucal

CAS Number

2873-29-2

Product Name

Tri-O-acetyl-D-glucal

IUPAC Name

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3

InChI Key

LLPWGHLVUPBSLP-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Synonyms

1,5-Anhydro-2-deoxy-D-arabino-Hex-1-enitol 3,4,6-Triacetate; 3,4,6-Tri-O-acetyl-D-glucal; 3,4,6-Tri-O-acetylglucal; D-Glucal Triacetate; Triacetyl-D-glucal;

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C

Synthesis of Glycosides:

  • Glycosylation reactions

    TOAG serves as a glycosyl donor in glycosylation reactions, allowing the formation of glycosidic bonds between carbohydrates and other molecules. This process is crucial for synthesizing various biomolecules, including:

    • Glycoconjugates: These are molecules where a sugar (glycan) is linked to a non-sugar (aglycon) moiety. Examples include glycoproteins, which play essential roles in cell-cell communication and immune function .
    • Glycolipids: These are lipids containing sugar moieties, essential for cell membrane structure and function .
    • Therapeutic drugs: Glycosylated drugs often exhibit improved pharmacokinetic properties, such as increased solubility and stability, compared to their non-glycosylated counterparts .
  • Advantages of TOAG as a glycosyl donor:

    • Reactivity: TOAG exhibits good reactivity in glycosylation reactions due to its activated anomeric center (the carbon atom involved in glycosidic bond formation).
    • Stereoselectivity: TOAG can be selectively modified to control the stereochemistry of the newly formed glycosidic bond, allowing for the synthesis of specific stereoisomers .
    • Protection group compatibility: The acetyl groups in TOAG can be selectively removed under mild conditions, making it compatible with other protecting groups commonly used in carbohydrate chemistry .

Other Applications:

  • Synthesis of carbohydrate building blocks: TOAG can be used to prepare various carbohydrate building blocks, which are essential for the synthesis of complex carbohydrates like oligosaccharides and polysaccharides.
  • Preparation of sugar derivatives: TOAG can be transformed into various sugar derivatives through chemical modifications, providing valuable intermediates for further research and applications.

  • Nucleophilic Additions: It can react with nucleophiles, such as hydrazoic acid, leading to the formation of azido derivatives .
  • Ferrier Rearrangement: This reaction allows for the transformation of tri-O-acetyl-D-glucal into various glucal-based compounds, showcasing its versatility in synthetic applications .
  • Epoxide Formation: The compound can undergo halohydrin formation, which subsequently leads to epoxide synthesis, further expanding its utility in generating amino sugars .

The biological activity of tri-O-acetyl-D-glucal and its derivatives has been explored in various studies. These compounds exhibit potential as:

  • Antimicrobial Agents: Some derivatives have shown activity against certain bacteria and fungi.
  • Enzyme Substrates: They can serve as substrates for glycosyltransferases, facilitating the study of glycosylation processes in biochemistry.

Several synthesis methods for tri-O-acetyl-D-glucal have been documented:

  • Acetylation of D-Glucal: The most common method involves treating D-glucal with acetic anhydride in the presence of a catalyst such as pyridine.
  • Enzymatic Methods: Recent advancements have introduced enzymatic deprotection strategies that simplify the synthesis process while maintaining high specificity .

Tri-O-acetyl-D-glucal is utilized in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex carbohydrates and bioactive molecules.
  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic properties, particularly in developing new antimicrobial agents.
  • Glycobiology Research: It aids in studying glycosylation mechanisms and enzyme interactions.

Interaction studies involving tri-O-acetyl-D-glucal focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate:

  • Mechanisms of Glycosylation: Understanding how tri-O-acetyl-D-glucal interacts with enzymes can provide insights into carbohydrate metabolism.
  • Reactivity Profiles: By examining its reactions with different reagents, researchers can predict the behavior of similar glycal derivatives.

Tri-O-acetyl-D-glucal shares structural similarities with several other glycal derivatives. Here are some notable compounds for comparison:

Compound NameStructure SimilarityUnique Characteristics
3,4,6-Tri-O-benzoyl-D-glucalSimilar acetylation patternBenzoyl groups confer different solubility properties
3,4,6-Tri-O-acetyl-D-galactalStructural isomer of D-glucalExhibits different biological activities
2-Acetamido-3,4,6-tri-O-acetyl-D-glucalContains an acetamido groupPotentially enhanced biological activity

Tri-O-acetyl-D-glucal stands out due to its specific acetylation pattern and its utility in synthesizing a broad range of biologically relevant compounds. Its unique reactivity profile allows for diverse applications in organic chemistry and medicinal research.

The history of glycal chemistry traces back to 1913 when Hermann Emil Fischer and Karl Zach synthesized the first glycal from D-glucose. Initially, Fischer believed he had synthesized an aldehyde and named the product D-glucal, suggesting this structural characteristic. By the time he discovered his mistake, the name "glycal" had already been widely adopted as a general term for sugars with a double bond between carbon atoms 1 and 2.

Glycals are defined as cyclic enol ether derivatives of sugars with a specific double bond between carbon atoms 1 and 2 of the ring. This precise definition differentiates them from other unsaturated sugars that contain double bonds in different positions. As Fischer's work expanded, various methods for glycal synthesis emerged, including:

  • Reductive elimination of glycosyl halides using zinc
  • Ring-closing metathesis
  • Reaction of thioglycosides with lithium naphthalenide
  • Mesylation of anomeric hydroxyl groups followed by palladium-catalyzed β-elimination

These synthetic approaches laid the foundation for the development of more specific glycal derivatives, including the critically important Tri-O-acetyl-D-glucal.

Emergence of Tri-O-acetyl-D-glucal in Synthetic Chemistry

Tri-O-acetyl-D-glucal (3,4,6-tri-O-acetyl-D-glucal) emerged as a particularly valuable glycal derivative due to its stability, controlled reactivity, and versatility as a synthetic intermediate. The compound's first significant applications appeared in the mid-20th century, when carbohydrate chemists recognized its potential for preparing various glycosides and modified sugars.

The compound's importance in synthetic chemistry stems from several key factors:

  • Enhanced stability: The acetyl protecting groups stabilize the reactive glycal structure, making it more manageable in laboratory settings
  • Controlled reactivity: The protected hydroxyl groups direct reactions specifically to the double bond and C-2 position
  • Commercial availability: Unlike many complex carbohydrate intermediates, Tri-O-acetyl-D-glucal is commercially available, making it accessible to researchers without specialized carbohydrate synthesis expertise
  • Versatile transformations: It undergoes numerous valuable transformations including the Ferrier rearrangement, epoxidation, addition reactions, and C-glycosylation

By the early 2000s, Tri-O-acetyl-D-glucal had become established as a standard building block in carbohydrate chemistry, featured prominently in synthetic protocols and methodology development studies.

Structural Significance in Carbohydrate Research

The structural features of Tri-O-acetyl-D-glucal (C₁₂H₁₆O₇, MW: 272.25 g/mol) contribute significantly to its importance in carbohydrate research. The compound consists of a six-membered pyranose ring with a double bond between C1 and C2, and acetyl groups protecting the hydroxyl groups at positions 3, 4, and 6.

Table 1. Key Structural Features of Tri-O-acetyl-D-glucal

FeatureDescriptionSignificance in Research
C1-C2 double bondEnol ether functionalityEnables addition reactions, Ferrier rearrangements, and epoxidation
3,4,6-Acetyl groupsEster protecting groupsProvides stability, directs regioselectivity, offers orthogonal deprotection options
Half-chair conformationPredominant conformationInfluences facial selectivity in addition reactions
Anomeric-like reactivityEnhanced reactivity at C1Facilitates glycosylation reactions and C-glycoside formation

The double bond in Tri-O-acetyl-D-glucal functions as a versatile reaction site, allowing for various transformations that introduce new functional groups through electrophilic addition. This reactivity pattern enables the introduction of deoxy positions and facilitates the synthesis of complex oligosaccharides.

The compound's conformational properties, particularly its half-chair conformation, influence the stereochemical outcome of addition reactions. This conformational preference has been confirmed through quantum mechanical calculations and helps explain the high stereoselectivity observed in many transformations involving Tri-O-acetyl-D-glucal.

Current Research Landscape and Academic Interest

Contemporary research involving Tri-O-acetyl-D-glucal spans diverse areas, reflecting its continued importance in carbohydrate chemistry and synthetic organic chemistry. Recent publications highlight several key research directions:

Stereoselective Transformations: Recent work has focused on developing highly stereoselective reactions using Tri-O-acetyl-D-glucal. For example, a 2024 publication reports a stereoselective strain-release Ferrier rearrangement using Cu(OTf)₂ or Fe(OTf)₃ as catalysts. This approach enables the highly stereoselective synthesis of 2,3-unsaturated glycosides under mild conditions.

Novel Catalytic Systems: Researchers have explored innovative catalytic systems for Tri-O-acetyl-D-glucal transformations. Hypervalent iodine reagents have emerged as valuable tools for glycal functionalization, offering advantages such as mildness, high selectivity, and environmental friendliness.

One-Pot Sequences: The development of one-pot, multi-step transformations of Tri-O-acetyl-D-glucal has attracted significant interest. For instance, the in situ generation of glycosyl dithiocarbamates from glycals followed by copper-catalyzed coupling represents an efficient approach to complex oligosaccharide synthesis.

Carboboration Chemistry: A 2024 study demonstrates nickel-catalyzed regio- and stereoselective carboboration of glycals, including Tri-O-acetyl-D-glucal derivatives, offering new platforms for generating glycoside diversity. This methodology enables the simultaneous modification of both the C1 and C2 positions with excellent stereoselectivity.

Natural Product Synthesis: Tri-O-acetyl-D-glucal continues to serve as a valuable starting material for natural product synthesis. A notable example is its application in the total synthesis of (-)-muricatacin, demonstrating its utility in accessing complex bioactive compounds.

The sustained research interest in Tri-O-acetyl-D-glucal is reflected in publication metrics, with dozens of papers published annually that utilize this compound as a key building block or investigate its chemistry directly.

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Exact Mass

272.08960285 g/mol

Monoisotopic Mass

272.08960285 g/mol

Heavy Atom Count

19

Other CAS

4098-06-0
2873-29-2

Dates

Modify: 2023-08-15

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